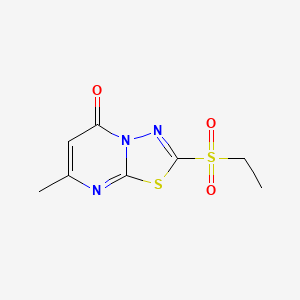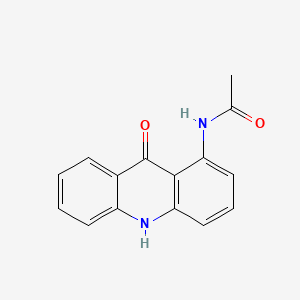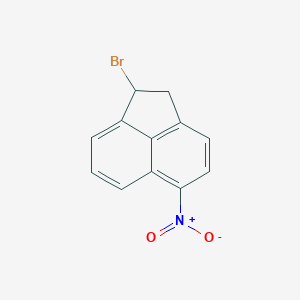
1-Bromo-5-nitro-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₈BrNO₂ It is a derivative of acenaphthylene, featuring both bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the bromination and nitration of acenaphthylene. The typical synthetic route includes:
Bromination: Acenaphthylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated acenaphthylene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-5-nitro-1,2-dihydroacenaphthylene.
Reduction: 1-Bromo-5-amino-1,2-dihydroacenaphthylene.
Oxidation: Various oxidized forms of the nitro group, potentially leading to ring-opening products.
Applications De Recherche Scientifique
1-Bromo-5-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-5-nitroacenaphthene: Similar structure but without the dihydro modification.
5-Nitroacenaphthene: Lacks the bromine atom.
1,2-Dihydroacenaphthylene: Lacks both the bromine and nitro groups.
Uniqueness
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both bromine and nitro groups on the acenaphthylene backbone
Propriétés
Numéro CAS |
30093-39-1 |
|---|---|
Formule moléculaire |
C12H8BrNO2 |
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
1-bromo-5-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2 |
Clé InChI |
HDXAJKOVFKOTMG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



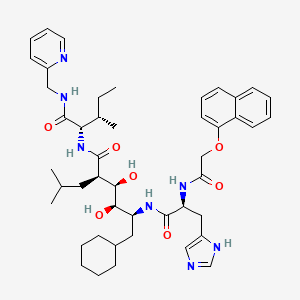
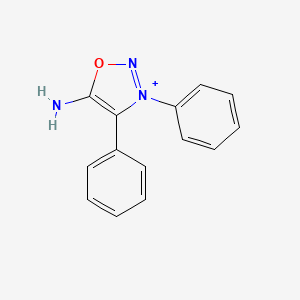
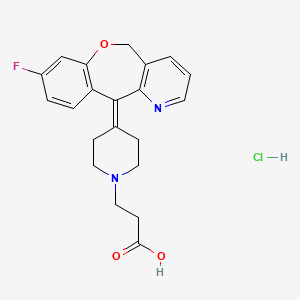
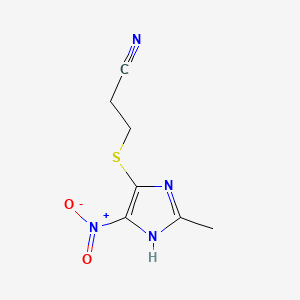

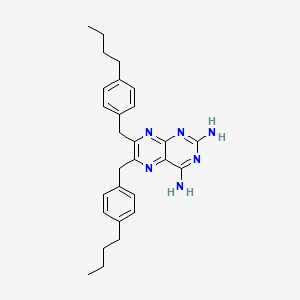
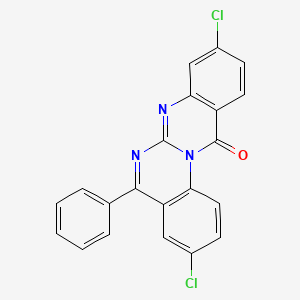
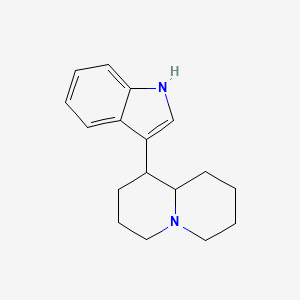
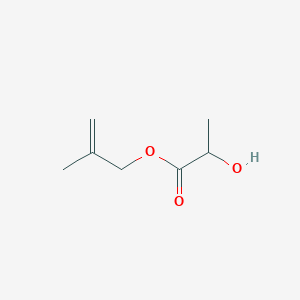
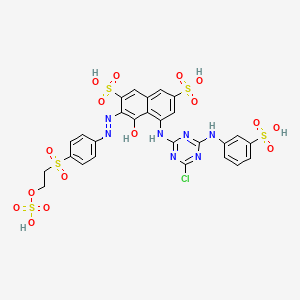
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
